6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Description
Propriétés
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-8-7(5-10-6)2-3-9-8/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBGXUUDANQCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Structural and Molecular Characteristics
Core Architecture
6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine features a bicyclic system comprising a pyrrolidine ring fused to a pyridine moiety, with a methyl group at the 6-position. The 2,3-dihydro configuration saturates the pyrrolidine ring, reducing aromaticity and enhancing solubility compared to fully conjugated analogs. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂ | |
| Molecular Weight | 134.18 g/mol | |
| SMILES Notation | CC1=CC2=C(CNC2)C=N1 | |
| IUPAC Name | This compound |
Synthetic Methodologies
Lactamization-Reduction-Salification Route
The predominant method involves a three-step sequence starting from furan derivatives, as detailed in Chinese Patent CN104230923A:
Step 1: Lactamization
Furo[3,4-c]pyridine-1,3-diketone undergoes cyclization with urea in o-xylene under reflux (138–144°C) for 6 hours, achieving 53% yield (16 g from 30 g starting material). Mechanistically, urea facilitates nucleophilic attack at the carbonyl groups, forming the pyrrolidine lactam.
Step 2: Lithium Aluminium Hydride Reduction
The lactam intermediate (15 g) is reduced with 6.5 g LiAlH₄ in tetrahydrofuran at 0°C, followed by gradual warming to room temperature. This step hydrogenates the lactam to the 2,3-dihydro structure with 54.7% yield (8.2 g).
Step 3: Hydrochloride Salt Formation
Treatment with dry HCl gas in methanol at 0°C produces the hydrochloride salt (10.4 g from 8 g freebase), enhancing crystallinity for purification.
Optimization Considerations:
Alternative Benzylamine-Mediated Cyclization
Patent CN103030638B discloses a divergent approach using benzylamine as a nitrogen source:
- Condensation : 5-Methylfuran-2-carbaldehyde reacts with benzylamine under nitrogen to form an imine intermediate.
- Cyclization : Heating in acetic acid induces ring closure, forming the pyrrolo[3,2-c]pyridine core.
- Hydrogenolysis : Palladium-catalyzed H₂ exposure removes the benzyl protecting group, yielding the freebase.
This method achieves 62% overall yield but requires specialized equipment for hydrogenation.
Regioselective Methylation Strategies
Introducing the methyl group at the 6-position poses challenges due to competing reactivity at N1 and C4. Two validated approaches include:
Analytical Characterization
Spectroscopic Validation
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C8H10N2
- Molecular Weight : 134.18 g/mol
- CAS Number : 1956375-86-2
The compound features a pyridine ring fused to a pyrrole ring, which contributes to its unique chemical properties and biological activities.
Medicinal Chemistry
6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has been investigated for its potential as a therapeutic agent in various diseases.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. One derivative demonstrated IC50 values ranging from 0.12 to 0.21 µM against cancer cell lines such as HeLa and MCF-7 .
- Analgesic Effects : Some studies focus on the analgesic properties of pyrrolo[3,4-c]pyridine derivatives. Compounds derived from this scaffold have shown efficacy in pain models, outperforming traditional analgesics like aspirin and morphine in certain tests .
The compound's biological activities extend beyond anticancer properties:
- Antimicrobial Properties : Research has indicated that 6-methyl derivatives may possess antimicrobial activity, making them candidates for further investigation in treating infections.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been explored as a selective inhibitor of MPS1 (Monopolar Spindle 1), which plays a role in cancer cell division .
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds used in material science and pharmaceuticals. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Case Study 1: Anticancer Activity of Pyrrolopyridine Derivatives
A series of studies evaluated the anticancer effects of various derivatives of this compound. One notable study reported the synthesis of several compounds that exhibited potent inhibitory effects on cancer cell lines through mechanisms involving disruption of microtubule dynamics and induction of apoptosis .
Case Study 2: Analgesic Properties
Research into the analgesic effects of pyrrolo[3,4-c]pyridine derivatives revealed compounds that significantly reduced pain responses in animal models compared to standard treatments. The findings suggest that these compounds could lead to the development of new pain management therapies with fewer side effects than conventional opioids .
Mécanisme D'action
The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative of the compound being studied. In medicinal chemistry, it is often investigated for its ability to modulate signaling pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, biological activities, and distinguishing features:
Key Comparative Insights
- Bromo/Chloro (C6): Bromo derivatives serve as versatile intermediates for Suzuki couplings, while chloro analogs exhibit higher electrophilicity . Positional Isomerism: Methyl or halogen substitution at C4 vs. C6 significantly alters electronic distribution and steric interactions. For example, 4-chloro derivatives may exhibit reduced target affinity compared to 6-substituted analogs due to unfavorable positioning .
- Ring Modifications: Chromeno[3,2-c]pyridines: The fused benzene ring in DHCP derivatives enhances MAO B inhibition (e.g., IC50 ~10 µM) by enabling π-π stacking with the enzyme’s flavin cofactor . Dihydro vs.
- Biological Activity Trends: Antiproliferative activity is prominent in methyl-substituted dihydro-pyrrolopyridines, whereas halogenated analogs are more commonly utilized as synthetic intermediates . Chromeno derivatives prioritize MAO inhibition over antiproliferative effects, highlighting the impact of structural complexity on target selectivity .
Activité Biologique
6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C₈H₉N
- Molecular Weight : 135.16 g/mol
- CAS Number : 1956385-99-1
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in oncology and metabolic disorders. The compound has been evaluated for its potential as a kinase inhibitor and its effects on insulin sensitivity.
1. Kinase Inhibition
A study highlighted the compound's role as an inhibitor of MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation. The compound demonstrated an IC₅₀ value of 0.025 μM against MPS1, indicating potent inhibitory activity. This inhibition was associated with a favorable pharmacokinetic profile and dose-dependent antiproliferative effects in human tumor xenograft models .
| Compound | Target | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| This compound | MPS1 | 0.025 | Stabilizes inactive conformation |
2. Insulin Sensitivity Enhancement
In another study, derivatives of the pyrrolo[3,2-c]pyridine scaffold were tested for their ability to enhance insulin sensitivity in mouse adipocytes. The results showed that certain modifications to the compound significantly increased insulin sensitivity by up to 37.4% at optimal concentrations .
| Derivative | Insulin Sensitivity Increase (%) | Concentration Range (μM) |
|---|---|---|
| 4-Phenoxy-6-methyl derivative | 7.4 - 37.4 | 0.3 - 100 |
Case Study 1: Anticancer Activity
In a preclinical study involving HCT116 human colon cancer cells, this compound was found to inhibit cell proliferation effectively. The GI₅₀ value was determined to be 0.55 μM using the MTT assay, showcasing its potential as a therapeutic agent in cancer treatment .
Case Study 2: Metabolic Disorders
Another investigation assessed the compound's impact on glucose metabolism and insulin signaling pathways. Results indicated that specific derivatives could stimulate glucose incorporation into lipids significantly, suggesting potential applications in treating metabolic disorders such as type 2 diabetes .
Q & A
Q. What are the effective synthetic routes for 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, and what key reaction parameters influence cyclization efficiency?
Gold(III)-catalyzed intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides is a robust method for synthesizing pyrrolo[3,2-c]pyridine derivatives. Terminal alkynes favor 6-exo-dig cyclization, producing bicyclic pyrrolo-pyridines. Key parameters include:
- Catalyst choice : Au(III) catalysts (e.g., AuCl₃) enhance regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DCE) improve reaction yields.
- Substituent influence : Methyl groups at the pyrrole nitrogen stabilize intermediates, reducing side reactions .
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
- NMR : ¹H-NMR identifies dihydro protons (δ 3.1–3.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.2 ppm for pyridine ring). ¹³C-NMR distinguishes sp³ carbons (δ 25–35 ppm) from sp² carbons (δ 110–150 ppm).
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., C₈H₁₀N₂ for the base structure).
- X-ray crystallography : Resolves dihydro-pyrrolo ring conformation and methyl group positioning .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during cyclization of N-alkynyl-pyrrole precursors to form pyrrolo[3,2-c]pyridines?
Divergent regioselectivity (6-exo vs. 7-endo cyclization) arises from alkyne substituents:
- Terminal alkynes : Promote 6-exo-dig closure via steric control.
- Aryl-substituted alkynes : Favor 7-endo-dig pathways due to electronic stabilization.
- Mitigation : Use directing groups (e.g., carboxamides) or adjust solvent polarity to bias reaction pathways .
Q. How do structural modifications at the 3-carboxamide position influence biological activity in anticancer applications?
- Diarylurea/amide derivatives : N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)benzamide analogs inhibit IGF-1-mediated neoplastic transformation (IC₅₀ ~50 nM).
- Electron-withdrawing groups : Fluorine or trifluoromethyl at the carboxamide enhances kinase inhibition (e.g., targeting CDK4/6 or VEGFR).
- Biological assays : Use JB6 Cl41 cell models to evaluate antiproliferative activity .
Q. What computational methods predict the binding affinity of pyrrolo[3,2-c]pyridine derivatives to kinase targets?
- Docking studies : Molecular docking (AutoDock Vina) models interactions with ATP-binding pockets of kinases (e.g., BCR-Abl, FGFR).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Correlate substituent hydrophobicity (ClogP) with IC₅₀ values for lead optimization .
Q. How can divergent synthesis approaches access 6-methyl and non-methyl pyrrolo[3,2-c]pyridine derivatives from common intermediates?
- Methylated analogs : Introduce methyl via N-propargyl-pyrrole precursors with methyl carboxamides.
- Non-methyl analogs : Replace methyl with aryl/heteroaryl groups via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃).
- Optimization : Adjust reaction time (12–24 hrs) and temperature (80–110°C) to balance yield and purity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antibacterial vs. anticancer efficacy of pyrrolo[3,2-c]pyridine derivatives?
- Contextual factors : Antibacterial activity (e.g., MIC ~2 µg/mL against S. aureus) is often observed in chlorinated derivatives, while anticancer activity requires fluorinated/trifluoromethyl groups.
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobials; MTT assays for cytotoxicity).
- Mechanistic studies : Probe ROS generation for antibacterial effects vs. kinase inhibition for anticancer activity .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Pyrrolo[3,2-c]pyridine Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | AuCl₃ (5 mol%) | 75–85% |
| Solvent | 1,2-Dichloroethane (DCE) | High polarity |
| Temperature | 80°C | Avoids decomposition |
| Reaction Time | 18 hrs | Completes cyclization |
Q. Table 2. Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀/EC₅₀ |
|---|---|---|
| KIST101029 | IGF-1 signaling | 50 nM |
| 4-Fluoro-3-pyrimidinyl | Tyrosine kinases | 120 nM |
| 2-Chloro analog | Bacterial gyrase | 2 µg/mL (MIC) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
